molecular formula C13H14N2 B3427292 2-Benzylamino-4-methylpyridine CAS No. 58088-62-3

2-Benzylamino-4-methylpyridine

Cat. No.: B3427292
CAS No.: 58088-62-3
M. Wt: 198.26 g/mol
InChI Key: QHDJYTUZWBABGW-UHFFFAOYSA-N
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Description

2-Benzylamino-4-methylpyridine: is a heterocyclic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol It is characterized by a pyridine ring substituted with a benzylamino group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylamino-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with benzylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylamino-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylamino-4-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylamino-4-methylpyridine involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 2-Acetyl-4-methylpyridine
  • 2-Fluoro-4-methylpyridine
  • 4-Benzylpyridine
  • 2-Methylpyridine

Comparison: 2-Benzylamino-4-methylpyridine is unique due to the presence of both a benzylamino group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific applications. Compared to its analogs, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and research contexts .

Properties

IUPAC Name

N-benzyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJYTUZWBABGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065324
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-71-1, 58088-62-3
Record name 4-Methyl-N-(phenylmethyl)-2-pyridinamine
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 4-Picoline, 2-(benzylamino)-
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Record name 2-Benzylamino-4-methylpyridine
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Synthesis routes and methods

Procedure details

2-Amino-4-methylpyridine was reacted with potassium hydroxide in benzyl alcohol according to the method of Sprinzak (Org. Syn. Coll. Vol. IV. 91 (1963)) to form the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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